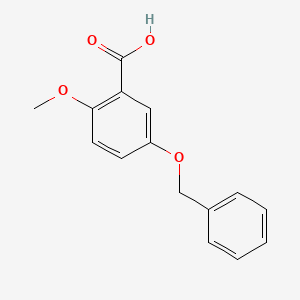
5-(Benzyloxy)-2-methoxybenzoic Acid
Overview
Description
5-(Benzyloxy)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 5 and a methoxy group (-OCH₃) at position 2 on the aromatic ring. Its molecular formula is C₁₅H₁₄O₄, with a molecular weight of 270.27 g/mol (calculated from substituents on benzoic acid). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and macrocyclic compounds . The benzyloxy group acts as a protective moiety for hydroxyl groups, while the methoxy substituent modulates electronic effects on the aromatic ring, influencing reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methoxybenzoic Acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with benzyl alcohol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the methoxy group can produce hydroxylated benzoic acids .
Scientific Research Applications
5-(Benzyloxy)-2-methoxybenzoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methoxybenzoic Acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Below is a detailed comparison of 5-(benzyloxy)-2-methoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and applications.
Structural and Molecular Comparisons
Functional Group Analysis
- Benzyloxy vs. Bromo : The benzyloxy group in the target compound enhances lipophilicity, making it suitable for lipid-soluble formulations, while bromine in 5-bromo-2-methoxybenzoic acid facilitates nucleophilic substitution or Suzuki-Miyaura coupling .
- Methoxy vs. Methyl : The methoxy group at position 2 in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas the methyl group in 5-methoxy-2-methylbenzoic acid offers steric hindrance without significant electronic modulation .
- Nitro vs.
Physicochemical Properties
| Property | This compound | 5-Bromo-2-methoxybenzoic acid | 5-Methoxy-2-methylbenzoic acid |
|---|---|---|---|
| Solubility | Low in water; soluble in DMSO, THF | Moderate in polar aprotic solvents | High in methanol, ethanol |
| LogP | ~3.2 (lipophilic) | ~2.8 | ~1.5 |
| Melting Point | Not reported (sticky oil observed) | ~150–155°C | ~120–125°C |
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-methoxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
UNLCCNOMAQCSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















